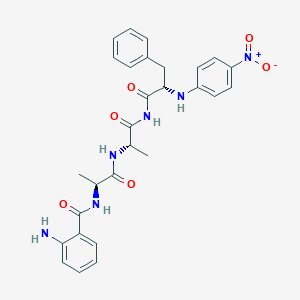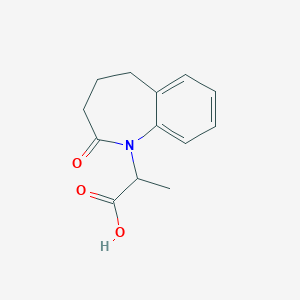
1-Nicotinoyl-4-(3-trifluoromethylphenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nicotinoyl-4-(3-trifluoromethylphenyl)piperazine dihydrochloride, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has gained significant attention in the scientific community due to its potential therapeutic applications. TFMPP is a psychoactive drug that has been used recreationally as a legal alternative to MDMA or ecstasy.
Mechanism Of Action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. TFMPP may also affect the release and reuptake of serotonin, dopamine, and norepinephrine.
Biochemical And Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which may explain its anxiolytic and antidepressant effects. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.
Advantages And Limitations For Lab Experiments
TFMPP has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. TFMPP is also readily available and has a long shelf life. However, TFMPP has several limitations, including its potential for abuse and its psychoactive effects, which may confound experimental results.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the development of more selective serotonin receptor agonists that may have fewer side effects than TFMPP. Another area of research is the investigation of the potential therapeutic applications of TFMPP for the treatment of anxiety, depression, and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of TFMPP and its effects on neurotransmitter systems in the brain.
Synthesis Methods
TFMPP is synthesized by reacting nicotinoyl chloride with 1-(3-trifluoromethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of TFMPP.
Scientific Research Applications
TFMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been investigated for its potential use in the treatment of migraines and other neurological disorders.
properties
CAS RN |
124444-72-0 |
|---|---|
Product Name |
1-Nicotinoyl-4-(3-trifluoromethylphenyl)piperazine dihydrochloride |
Molecular Formula |
C17H18Cl2F3N3O |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
pyridin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C17H16F3N3O.2ClH/c18-17(19,20)14-4-1-5-15(11-14)22-7-9-23(10-8-22)16(24)13-3-2-6-21-12-13;;/h1-6,11-12H,7-10H2;2*1H |
InChI Key |
NLLUBRBPXHFRLT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3.Cl.Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3.Cl.Cl |
Other CAS RN |
124444-72-0 |
synonyms |
1-Nicotinoyl-4-(3-trifluoromethylphenyl)piperazine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
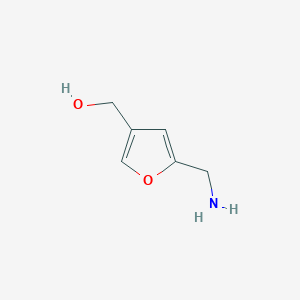

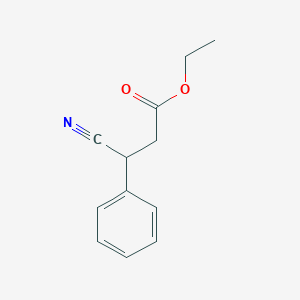

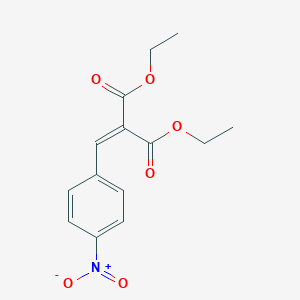
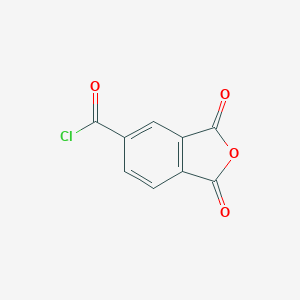
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
